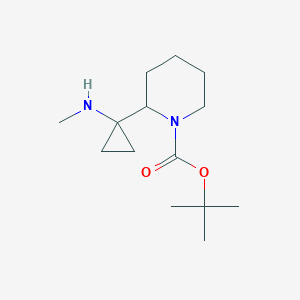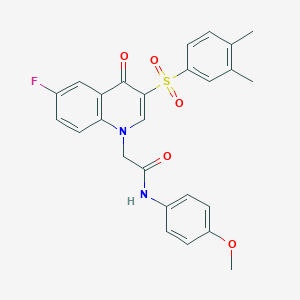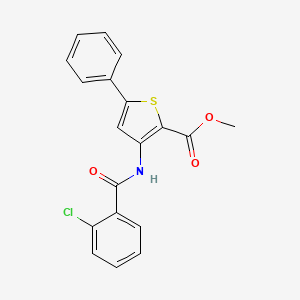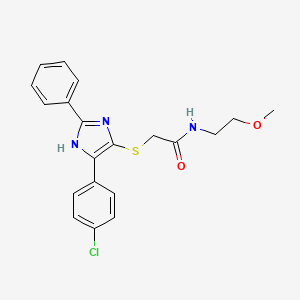
tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate, also known as CTDP-31, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTDP-31 is a cyclopropyl-containing piperidine derivative that has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound has been found to enhance the activity of the neurotransmitter dopamine, which is involved in the regulation of mood, motivation, and reward. Additionally, this compound has been shown to inhibit the reuptake of serotonin, another neurotransmitter that is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. Additionally, this compound has been found to increase the levels of certain proteins in the brain that are associated with neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate is that it has been found to exhibit a relatively low toxicity profile, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate. One area of interest is the development of more potent and selective analogs of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential therapeutic applications in humans. Finally, the development of new delivery methods for this compound may also be an area of future research, as this could help to overcome some of the limitations of the compound's short half-life.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise as a potential therapeutic agent for a range of diseases and conditions. The compound has been synthesized successfully using a multi-step process, and its mechanism of action is believed to involve the modulation of certain neurotransmitters in the central nervous system. While there are limitations to the compound's effectiveness, there are also potential future directions for research that could help to overcome these limitations and further explore the therapeutic potential of this compound.
Métodos De Síntesis
Tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate can be synthesized using a multi-step process that involves the reaction of tert-butyl 2-(1-chlorocyclopropyl)piperidine-1-carboxylate with methylamine in the presence of a base. The resulting product is then purified using standard chromatographic techniques. The synthesis of this compound has been described in detail in a number of research papers, and the compound has been synthesized successfully in various laboratories around the world.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(1-(methylamino)cyclopropyl)piperidine-1-carboxylate has been the focus of a number of scientific studies due to its potential therapeutic applications. The compound has been found to exhibit activity against a range of diseases and conditions, including depression, anxiety, and addiction. In addition, this compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
tert-butyl 2-[1-(methylamino)cyclopropyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-5-7-11(16)14(15-4)8-9-14/h11,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGIXJFZYNKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)


![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)
![4-chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2618823.png)

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618829.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2618832.png)
![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)
